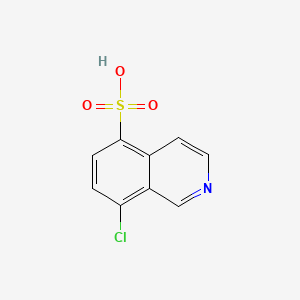

8-Chloro-5-isoquinolinesulfonic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Chloro-5-isoquinolinesulfonic Acid is a biochemical compound with the molecular formula C9H6ClNO3S . It has an average mass of 243.667 Da and a monoisotopic mass of 242.975693 Da . This compound is used in proteomics research .

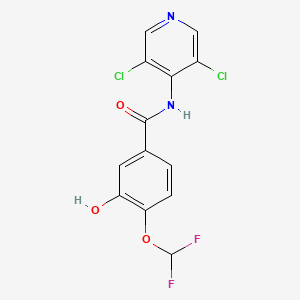

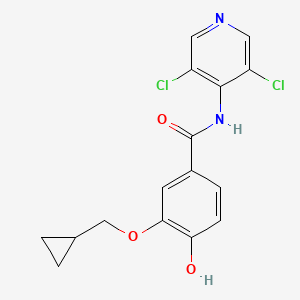

Molecular Structure Analysis

The molecular structure of 8-Chloro-5-isoquinolinesulfonic Acid consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Antifungal Mechanisms

8-Chloro-5-isoquinolinesulfonic acid, as part of the 8-hydroxyquinoline derivatives, has been explored for its antifungal properties. Research indicates these compounds, including clioquinol and related derivatives, exhibit antifungal activity by damaging fungal cell walls and inhibiting the formation of pseudohyphae in Candida albicans. They compromise the functional integrity of cytoplasmic membranes, reinforcing the potential of 8-hydroxyquinolines in drug development against fungal infections (Pippi et al., 2018).

Spectroscopic Properties and Computational Studies

The spectroscopic properties of 8-hydroxyquinoline derivatives have been characterized, showing their potential in the synthesis of new azo dyes. These dyes exhibit significant red shifts in their electron absorption spectra when chloro groups are introduced, enhancing their acidic character. This suggests utility in dye development and spectroscopic applications (Mirsadeghi et al., 2022).

Chemical Synthesis

The chemical synthesis of 8-hydroxyquinoline derivatives has been optimized through methods like Suzuki–Miyaura cross-coupling, allowing the synthesis of 4-aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline. These methods offer a pathway for the synthesis of diverse 8-hydroxyquinoline-based compounds, which could be valuable in various scientific and industrial applications (Heiskanen & Hormi, 2009).

Analytical Applications

8-Chloro-5-isoquinolinesulfonic acid and its derivatives have been studied for their potential as chemosensors for metal ions like cadmium. These compounds respond selectively to Cd2+ over other metal ions with significant fluorescence increases, suggesting their application in environmental monitoring and food safety (Prodi et al., 2001).

Corrosion Inhibition

Studies on 8-hydroxyquinoline derivatives have revealed their potential as corrosion inhibitors for metals in acidic environments. These compounds exhibit high efficiency in protecting steel surfaces against corrosion, attributed to their ability to form protective layers on metal surfaces. This property is particularly useful in industries where metal preservation is crucial (Douche et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that quinoline derivatives, such as 8-chloro-5-isoquinolinesulfonic acid, have a wide range of pharmacological activities .

Mode of Action

It’s suggested that a non-chelating mechanism might be responsible for its antifungal activity . The compound forms complexes with a wide range of metal ions, which could potentially interfere with essential biochemical processes .

Biochemical Pathways

Given its structural similarity to other quinoline derivatives, it may interact with various biochemical pathways, potentially disrupting the normal functioning of cells .

Pharmacokinetics

The compound has a molecular weight of 243.67 , which may influence its absorption and distribution within the body.

Result of Action

Given its potential antifungal activity , it may disrupt the growth and proliferation of fungal cells.

properties

IUPAC Name |

8-chloroisoquinoline-5-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-8-1-2-9(15(12,13)14)6-3-4-11-5-7(6)8/h1-5H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDJWBVKJWGPQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1S(=O)(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-5-isoquinolinesulfonic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

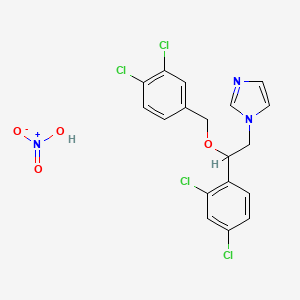

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)